2-[(1S)-1-aminoethyl]benzonitrile
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Overview
Description
2-[(1S)-1-aminoethyl]benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where an aminoethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with an appropriate amine under controlled conditions. For instance, the reaction of benzonitrile with (S)-1-aminoethanol in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminoethyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-[(1S)-1-aminoethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also participate in signaling pathways and enzymatic reactions, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the aminoethyl group.
2-[(1R)-1-aminoethyl]benzonitrile: A stereoisomer with a different spatial arrangement of the aminoethyl group.
2-[(1S)-1-hydroxyethyl]benzonitrile: A derivative with a hydroxyl group instead of an amino group.
Uniqueness
2-[(1S)-1-aminoethyl]benzonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m0/s1 |
InChI Key |
LGMNBLFPWQROHD-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C#N)N |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)N |
Origin of Product |
United States |
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